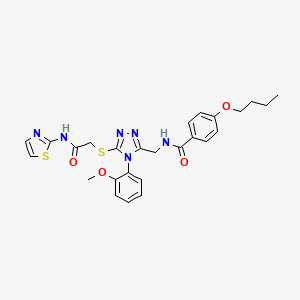

4-butoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at the N4 position. The triazole ring is further functionalized at C5 with a thioether linkage to a 2-oxoethyl group bearing a thiazol-2-ylamino moiety. The benzamide group is attached via a methylene bridge to the triazole’s C3 position, with a butoxy substituent at the para position of the benzamide aromatic ring. This architecture positions the compound within a class of heterocyclic molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its synthesis likely involves multi-step reactions, including cyclocondensation, S-alkylation, and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

4-butoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4S2/c1-3-4-14-36-19-11-9-18(10-12-19)24(34)28-16-22-30-31-26(32(22)20-7-5-6-8-21(20)35-2)38-17-23(33)29-25-27-13-15-37-25/h5-13,15H,3-4,14,16-17H2,1-2H3,(H,28,34)(H,27,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZISIIZNWHSQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule with diverse potential biological activities. Its complex structure includes a triazole ring and thiazole moiety, which are often associated with pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and cytotoxic effects.

The molecular formula of the compound is , with a molecular weight of 552.67 g/mol . The compound typically exhibits a purity of around 95% , making it suitable for various research applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- A series of derivatives were tested against various cancer cell lines, including CCRF-CEM (leukemia), MDA-MB-435 (melanoma), and K-562 (leukemia). One derivative showed a MID GI50 value of 2.09 µM , indicating significant cytotoxicity compared to standard drugs like bendamustine (GI50 = 60 µM) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 | |

| Compound B | MDA-MB-435 (Melanoma) | 0.67 | |

| Compound C | K-562 (Leukemia) | 0.80 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In related studies, derivatives containing similar functional groups demonstrated significant antibacterial and antifungal activities:

- Compounds were tested against Staphylococcus aureus and Candida albicans , showing over 60% inhibition at concentrations around 64 µg/mL . This indicates a promising therapeutic application in treating infections caused by resistant strains .

Table 2: Antimicrobial Efficacy of Similar Compounds

| Compound | Microorganism | Growth Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 35–42 | 64 |

| Compound E | Candida albicans | >60 | 64 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:

- Hemolytic activity was assessed on human red blood cells, revealing that hemolysis did not exceed 13% , suggesting low toxicity at therapeutic concentrations .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation.

Scientific Research Applications

The compound 4-butoxy-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is an interesting molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 393.49 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, triazole-based compounds have been investigated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The structural components of the compound suggest potential anticancer activity. Triazole derivatives have been reported to interact with various cellular targets involved in cancer progression. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, particularly in breast and lung cancer models .

Anti-inflammatory Effects

Compounds with methoxyphenyl groups are often associated with anti-inflammatory properties. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and pathways, providing a therapeutic avenue for treating inflammatory diseases .

Potential as Antidiabetic Agents

Recent studies have highlighted the potential of thiazole-containing compounds in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. The compound's unique structure may contribute to these effects, warranting further investigation into its antidiabetic properties .

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and tested for antimicrobial activity against a panel of pathogens. The results indicated that compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Candida albicans .

Case Study 2: Anticancer Activity

A study focused on the anticancer effects of thiazole-based compounds found that certain derivatives led to a significant reduction in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 3: Anti-inflammatory Mechanism

Research published in Phytomedicine explored the anti-inflammatory effects of methoxyphenyl derivatives. The study demonstrated that these compounds inhibited NF-kB signaling pathways, resulting in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

| Activity Type | Reference Source | Observed Effect |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry | MIC = 4 µg/mL against C. albicans |

| Anticancer | Cancer Research | Induced apoptosis in breast cancer cells |

| Anti-inflammatory | Phytomedicine | Inhibited TNF-alpha production |

| Antidiabetic | Diabetes Research | Enhanced insulin sensitivity |

Table 2: Structural Features Impacting Activity

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Antimicrobial and anticancer activity |

| Thiazole Moiety | Anti-inflammatory properties |

| Methoxyphenyl Group | Increased lipophilicity |

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The target compound exhibits greater structural complexity and higher molecular weight compared to simpler analogs like CAS 2442597-65-9, which lacks the triazole-thiazole hybrid system .

- Substitution at the triazole’s N4 position significantly impacts bioactivity: 2-methoxyphenyl (target) vs. 3,4-dichlorophenyl (CAS 389070-78-4) may alter electronic properties and receptor binding .

Key Observations :

- The target compound’s synthesis likely follows methods similar to CAS 389070-78-4, but with additional steps for introducing the thiazol-2-ylamino group .

- S-Alkylation reactions (e.g., using α-bromoacetophenone derivatives) are critical for appending thioether-linked functionalities, as seen in .

Key Observations :

- The thiazole-triazole hybrid structure in the target compound and 9g correlates with potent enzyme inhibition, likely due to enhanced π-π interactions with catalytic residues .

- Simpler analogs like 8a show moderate antimicrobial activity, suggesting that increased complexity (e.g., thioether-thiazole motifs) may shift selectivity toward anticancer targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.